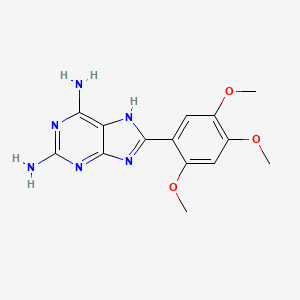
3-(4-Chlorophenyl)-2-nortropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(4-クロロフェニル)-2-ノルトロペンは、ノルトロペン構造にクロロフェニル基が結合した有機化合物です。
2. 製法
合成経路と反応条件: 3-(4-クロロフェニル)-2-ノルトロペンの合成は、通常、4-クロロベンジルクロリドと適切なノルトロペン前駆体を塩基性条件下で反応させることから始まります。この反応は、通常、水素化ナトリウムやtert-ブトキシカリウムなどの強塩基の存在下で行われ、求核置換反応が促進されます。
工業生産方法: 工業的な設定では、3-(4-クロロフェニル)-2-ノルトロペンの生産には、効率的な混合と熱伝達を確保するために連続フロー反応器が使用される場合があります。触媒と最適化された反応条件の使用は、最終生成物の収率と純度を高めることができます。
3. 化学反応解析
反応の種類: 3-(4-クロロフェニル)-2-ノルトロペンは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの試薬を使用して酸化することができ、対応するケトンまたはカルボン酸を生成します。
還元: 還元反応は、パラジウム触媒の存在下で水素ガスを使用して行うことができ、還元誘導体を生成します。
置換: クロロフェニル基は、ニトロ化やスルホン化などの求電子置換反応を起こし、追加の官能基を導入することができます。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 炭素担持パラジウム触媒を使用した水素ガス。
置換: ニトロ化のための濃硝酸、スルホン化のための硫酸。
主な生成物:
酸化: ケトンまたはカルボン酸。
還元: 水素化された二重結合を持つ還元誘導体。
置換: ニトロまたはスルホニル誘導体。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chlorophenyl)-2-nortropene typically involves the reaction of 4-chlorobenzyl chloride with a suitable nortropene precursor under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反応の分析
Types of Reactions: 3-(4-Chlorophenyl)-2-nortropene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: The chlorophenyl group can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Nitro or sulfonyl derivatives.
科学的研究の応用
3-(4-クロロフェニル)-2-ノルトロペンは、いくつかの科学研究における応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用など、潜在的な生物活性について調査されています。
医学: その独特の構造的特徴により、薬物開発のための潜在的なリード化合物として注目されています。
工業: 特定の特性を持つ特殊化学薬品や材料の製造に使用されています。
作用機序
3-(4-クロロフェニル)-2-ノルトロペンの作用機序は、特定の分子標的との相互作用に関与しています。クロロフェニル基は、タンパク質中の芳香族残基とπ-π相互作用を行うことができ、ノルトロペン構造は疎水性ポケットへの結合を促進する可能性があります。これらの相互作用は、酵素または受容体の活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物:
3-(4-クロロフェニル)-1-(ピリジン-3-イル)プロプ-2-エン-1-オン: 顕著な電気光学特性を持つカルコン誘導体.
5-(4-クロロフェニル)-1,3,4-チアジアゾールスルホンアミド: 抗ウイルス活性で知られています.
トリクロカルバン: 類似のクロロフェニル構造を持つ抗菌化合物.
独自性: 3-(4-クロロフェニル)-2-ノルトロペンは、クロロフェニル基とノルトロペン構造の組み合わせによってユニークであり、独特の化学反応性と潜在的な生物活性を与えています。これは、さまざまな研究および工業用途において価値のある化合物となります。
類似化合物との比較
3-(4-Chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one: A chalcone derivative with significant electrooptic properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole sulfonamides: Known for their antiviral activity.
Triclocarban: An antibacterial compound with a similar chlorophenyl structure.
Uniqueness: 3-(4-Chlorophenyl)-2-nortropene is unique due to its combination of a chlorophenyl group and a nortropene structure, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
189746-53-0 |
|---|---|
分子式 |
C13H14ClN |
分子量 |
219.71 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C13H14ClN/c14-11-3-1-9(2-4-11)10-7-12-5-6-13(8-10)15-12/h1-4,7,12-13,15H,5-6,8H2 |
InChIキー |
QBSBBGLHCMPGNO-UHFFFAOYSA-N |
正規SMILES |
C1CC2C=C(CC1N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
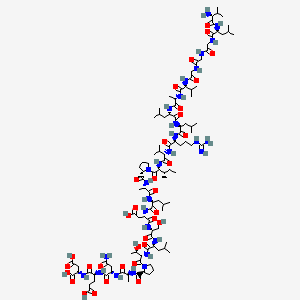

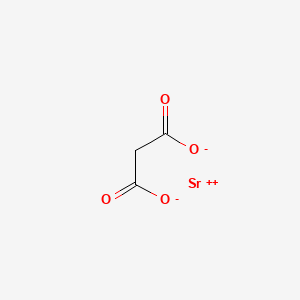
![Acetamide, N-[4-(dimethylamino)-2-butyn-1-yl]-N-methyl-](/img/structure/B3062155.png)
![(9R)-7-[[3,5-bis(trifluoromethyl)phenyl]methyl]-9-methyl-5-(4-methylphenyl)-8,9,10,11-tetrahydro-[1,4]diazocino[2,1-g][1,7]naphthyridine-6,13-dione](/img/structure/B3062160.png)
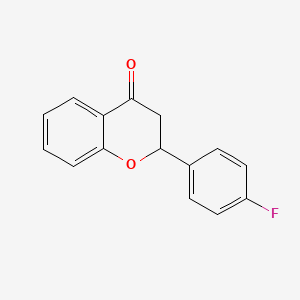
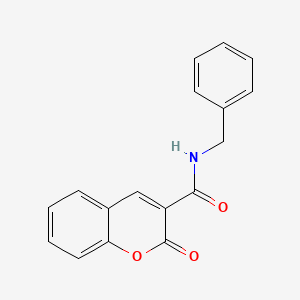
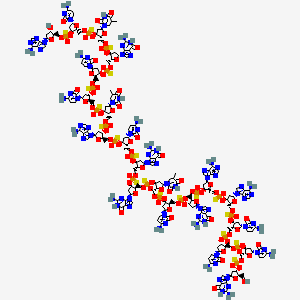

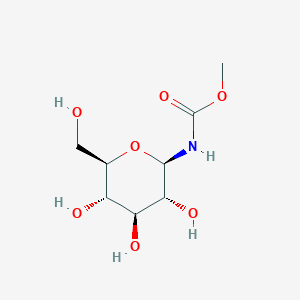
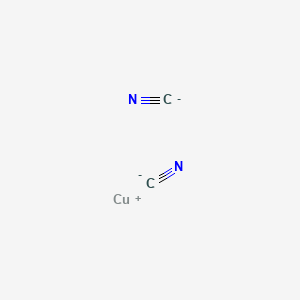
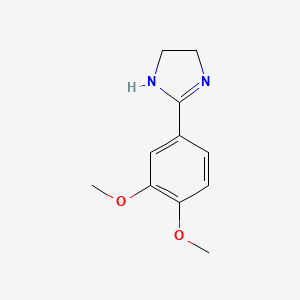
![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)
